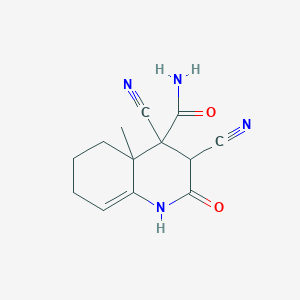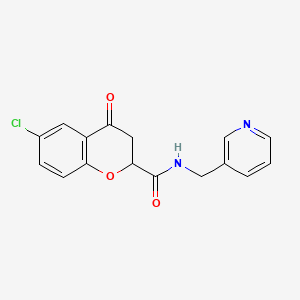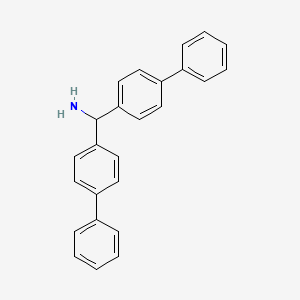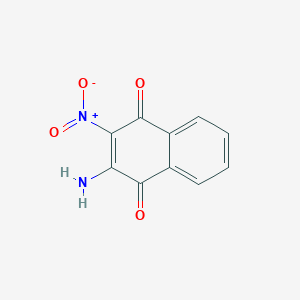![molecular formula C20H21N3O4S B11050813 1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11050813.png)
1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound characterized by its unique structure, which includes a quinoxaline core, a sulfonyl group, and a phenylpyrrolidine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Phenylpyrrolidine Moiety: The phenylpyrrolidine moiety is attached through a nucleophilic substitution reaction, where the pyrrolidine ring is introduced using a suitable halide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may lead to the formation of partially or fully reduced quinoxaline compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The sulfonyl group and the quinoxaline core play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The phenylpyrrolidine moiety may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethylquinoxaline-2,3-dione: Lacks the sulfonyl and phenylpyrrolidine groups, resulting in different chemical properties and biological activities.
6-Sulfonylquinoxaline Derivatives: Compounds with variations in the sulfonyl group, which may exhibit different reactivity and biological effects.
Phenylpyrrolidine-Substituted Quinoxalines: Compounds with different substituents on the quinoxaline core, leading to variations in their chemical and biological properties.
Uniqueness
1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group and the phenylpyrrolidine moiety distinguishes it from other quinoxaline derivatives, making it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C20H21N3O4S |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
1,4-dimethyl-6-(3-phenylpyrrolidin-1-yl)sulfonylquinoxaline-2,3-dione |
InChI |
InChI=1S/C20H21N3O4S/c1-21-17-9-8-16(12-18(17)22(2)20(25)19(21)24)28(26,27)23-11-10-15(13-23)14-6-4-3-5-7-14/h3-9,12,15H,10-11,13H2,1-2H3 |
InChI-Schlüssel |
WSVIIVFVRCMEBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)C4=CC=CC=C4)N(C(=O)C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-Hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-YL)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(2H)-one](/img/structure/B11050731.png)

![N-{2-[cyclopropyl(hydroxy)methyl]-4,5-dimethoxyphenyl}furan-2-carboxamide](/img/structure/B11050744.png)
![1-(4-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11050746.png)
![Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate](/img/structure/B11050754.png)

![4-[(4-Fluorophenyl)amino]-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B11050770.png)
![2'-amino-1'-(dimethylamino)-1-(2-fluorobenzyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11050780.png)

![6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11050792.png)

![7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11050815.png)
![2-bromo-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpropanehydrazide](/img/structure/B11050819.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11050823.png)